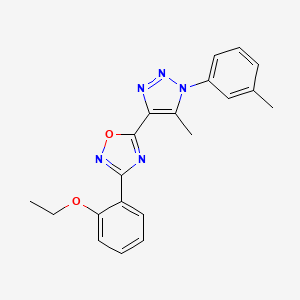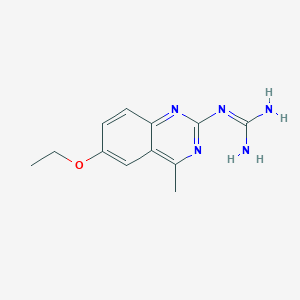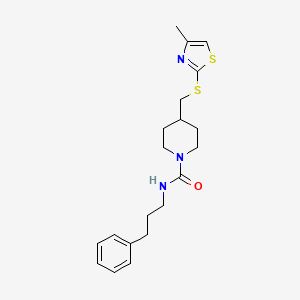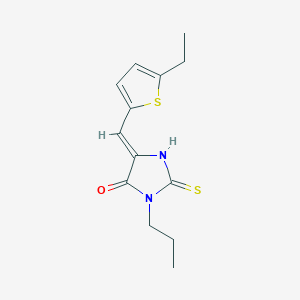
3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis : This compound and its derivatives have been used in the synthesis of other chemicals, particularly in the context of catalysis. For instance, Bumagin et al. (2018) discussed the use of related 1,2,3-triazoles in catalysis, particularly in C-C cross-coupling reactions under Green Chemistry conditions. These reactions are essential for creating complex organic compounds in a more sustainable and environmentally friendly manner (Bumagin et al., 2018).
Antimicrobial Activities : Derivatives of 1,2,4-oxadiazoles, including compounds structurally similar to the one , have shown potential in antimicrobial applications. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some of them to possess good or moderate activities against various test microorganisms. This suggests potential for use in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Evaluation : Compounds containing the 1,2,4-oxadiazole moiety have also been evaluated for their anticancer properties. Yakantham et al. (2019) synthesized a series of derivatives and tested their efficacy against various human cancer cell lines, demonstrating good to moderate activity. This points to the potential use of such compounds in cancer research and drug development (Yakantham et al., 2019).
Corrosion Inhibition : The derivatives of 1,3,4-oxadiazoles have been studied for their corrosion inhibition properties, which are important in protecting metals from corrosion. Ammal et al. (2018) researched the ability of these compounds to inhibit corrosion in mild steel, indicating their potential application in industrial settings (Ammal et al., 2018).
Nematocidal Activities : Liu et al. (2022) investigated novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group for their nematocidal activities. They found that certain compounds exhibited good nematocidal activity against Bursaphelenchus xylophilus, suggesting their use in agricultural pest control (Liu et al., 2022).
Organic Light-Emitting Diodes (OLEDs) : Oxadiazole-based materials have been utilized in the development of OLEDs. Liu et al. (2015) synthesized a novel alcohol-soluble electron-transporting material with oxadiazole, which was used in solution-processed white OLEDs. This indicates the compound's relevance in advanced electronic and photonic applications (Liu et al., 2015).
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-4-26-17-11-6-5-10-16(17)19-21-20(27-23-19)18-14(3)25(24-22-18)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLVXRWKLRGRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)
![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)
![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)
![7-Iodofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2582729.png)
![(3E)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2582730.png)

![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)
![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B2582733.png)


![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)
